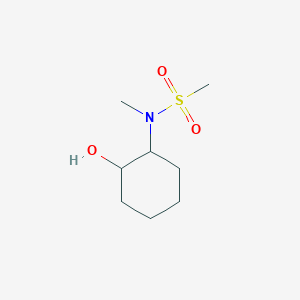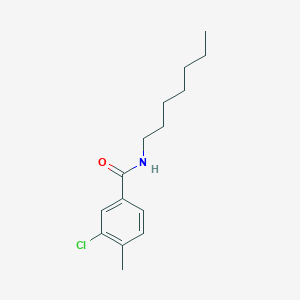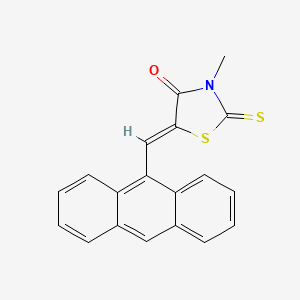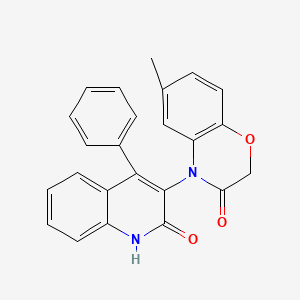![molecular formula C25H20N4O2S B4616168 3-(2-苯乙基)-2-{[(5-苯基-1,3,4-恶二唑-2-基)甲基]硫代}-4(3H)-喹唑啉酮](/img/structure/B4616168.png)
3-(2-苯乙基)-2-{[(5-苯基-1,3,4-恶二唑-2-基)甲基]硫代}-4(3H)-喹唑啉酮
描述
Synthesis Analysis
Quinazolinone derivatives, including structures similar to the one , can be synthesized through various chemical pathways. A common method involves the reaction of 2-aminobenzohydrazides with Schiff bases, leading to the formation of quinazolinones and oxadiazoles under certain conditions, characterized by spectral and analytical methods (Reddy, C. K. Reddy, P. Reddy, 1986). Additionally, one-pot synthesis methods have been developed, utilizing anthranilamides and aldehydes, catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation (Cheng, Guo, Zhang-Negrerie, Du, Zhao, 2013).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including the compound , often exhibits interesting conformational behaviors due to its heterocyclic framework. Studies have shown the presence of staggered and gauche conformations in equilibrium, influenced by the interactions within the molecule. The crystal structure analysis reveals detailed insights into the molecule's conformational preferences and intermolecular interactions, which are crucial for understanding its chemical reactivity and biological activity (Quevedo, Vélez, Pérez-Redondo, 2017).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including lithiation, which allows for further functionalization of the molecule. For example, 3-amino-2-methyl-4(3H)-quinazolinone has been doubly lithiated and reacted with various electrophiles to yield 2-substituted derivatives. This demonstrates the versatility of quinazolinone derivatives in organic synthesis, enabling the introduction of diverse functional groups into the molecule (Smith, El‐Hiti, Abdel-megeed, Abdo, 1996).
科学研究应用
抗菌和抗真菌活性
对包括类似于3-(2-苯乙基)-2-{[(5-苯基-1,3,4-恶二唑-2-基)甲基]硫代}-4(3H)-喹唑啉酮的结构在内的喹唑啉酮衍生物的研究表明,这些化合物具有显著的抗菌和抗真菌特性。Gupta 等人进行的一项研究(2008 年)合成了几种 3-[5-(4-取代)苯基-1,3,4-恶二唑-2-基]-2-苯乙烯基喹唑啉酮-4(3H)-酮化合物,证明了其对金黄色葡萄球菌、枯草芽孢杆菌、铜绿假单胞菌和大肠杆菌等多种菌株具有增强的抗菌活性,以及对黑曲霉和尖孢镰刀菌的抗真菌活性。在喹唑啉酮的第二个位置引入苯乙烯基部分增加了生物活性,表明进一步研究类似化合物在抗菌应用中的潜力 Gupta, V., Kashaw, S., Jatav, V., & Mishra, P. (2008). Medicinal Chemistry Research。
抗炎、镇痛和 COX-II 抑制
另一个研究方向探索了喹唑啉酮衍生物的抗炎、镇痛和 COX-II 抑制特性。Kumar 等人(2003 年)合成了一系列喹唑啉酮化合物,发现其中一种化合物 6d 在这些领域表现出显着的效力。这项研究突出了喹唑啉酮衍生物在控制疼痛和炎症方面的治疗潜力,表明它们有望成为开发具有减少溃疡致病性和急性毒性的新药的基础 Kumar, A., Sharma, S., & others (2003). Bioorganic & Medicinal Chemistry。
抗癌活性
喹唑啉酮也被发现具有抗癌潜力。Hassanzadeh 等人(2019 年)开发了喹唑啉酮-1,3,4-恶二唑衍生物,并测试了它们对 MCF-7 和 HeLa 细胞系的细胞毒性作用。某些化合物,特别是喹唑啉酮环上 C2 上具有丙基部分的化合物,对 HeLa 细胞系表现出显着的细胞毒性活性。这强调了喹唑啉酮衍生物在癌症研究中的重要性,以及开发靶向抗癌疗法的潜力 Hassanzadeh, F., Sadeghi-aliabadi, H., Jafari, E., Sharifzadeh, A., & Dana, N. (2019). Research in Pharmaceutical Sciences。
合成和化学性质
喹唑啉酮的合成和改性是研究的关键领域,因为它们具有复杂的化学性质和产生多种生物活性的潜力。程等人(2013 年)描述了一种从邻氨基苯甲酰胺和醛中合成 4(3H)-喹唑啉酮的一锅法,展示了合成这些化合物的灵活性和效率。此类方法可以探索喹唑啉酮衍生物以进行进一步的科学和药理学研究 Cheng, R., Guo, T., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2013). Synthesis。
属性
IUPAC Name |
3-(2-phenylethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S/c30-24-20-13-7-8-14-21(20)26-25(29(24)16-15-18-9-3-1-4-10-18)32-17-22-27-28-23(31-22)19-11-5-2-6-12-19/h1-14H,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRSVXURIKUANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=NN=C(O4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-benzyl-1-piperazinyl)carbonyl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4616089.png)
![N-[2-(cyclohexylthio)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B4616095.png)

![N-1,3-benzothiazol-2-yl-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4616112.png)
![N-[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4616126.png)

![3-[(3,4-dichlorobenzyl)thio]-5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4616138.png)
![2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethanol](/img/structure/B4616144.png)
![methyl 2-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4616148.png)
![N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4616155.png)
![N-[4-(aminosulfonyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4616173.png)

![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4616189.png)
